molecular formula C16H17NO5 B5242248 6-({[4-(carboxymethyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

6-({[4-(carboxymethyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

Cat. No.: B5242248
M. Wt: 303.31 g/mol
InChI Key: FFYSVGSKVNSEGP-UHFFFAOYSA-N
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Description

The compound 6-({[4-(carboxymethyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid features a cyclohexene ring substituted at position 6 with a carbamoyl group linked to a 4-(carboxymethyl)phenyl moiety and a carboxylic acid group at position 1. The 4-(carboxymethyl)phenyl substituent introduces additional acidity and hydrogen-bonding capacity, distinguishing it from analogs with simpler or bulkier substituents .

Properties

IUPAC Name

6-[[4-(carboxymethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c18-14(19)9-10-5-7-11(8-6-10)17-15(20)12-3-1-2-4-13(12)16(21)22/h1-2,5-8,12-13H,3-4,9H2,(H,17,20)(H,18,19)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYSVGSKVNSEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CC=C(C=C2)CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[4-(carboxymethyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-({[4-(carboxymethyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

6-({[4-(carboxymethyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-({[4-(carboxymethyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition or activation, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Analogs

Compound Name & Substituent (R) Molecular Formula Molecular Weight (g/mol) Notable Features References
Target : 4-(Carboxymethyl)phenyl C₁₇H₁₈N₂O₅ 330.34 High polarity due to dual carboxylic acid groups; enhanced solubility in aqueous media. N/A*
3-Chloro-4-methylphenyl () C₁₅H₁₆ClNO₃ 293.75 Chlorine and methyl groups increase hydrophobicity; potential for halogen bonding.
4-Trifluoromethylphenyl () C₁₅H₁₄F₃NO₃ 329.28 Electron-withdrawing CF₃ group may enhance metabolic stability and target affinity.
3,5-Dimethoxyphenyl () C₁₆H₁₉NO₅ 305.33 Methoxy groups improve lipophilicity and membrane permeability.
4-Acetylphenyl () C₁₆H₁₇NO₄ 287.31 Acetyl group balances hydrophobicity and hydrogen-bonding potential.
Naphthyl-thiazolyl () C₂₁H₁₈N₂O₃S 378.44 Bulky aromatic system reduces solubility; likely used in targeted drug delivery.
tert-Butoxycarbonyl () C₁₂H₁₇NO₄ 239.27 Boc-protected amine facilitates synthetic modifications.

Substituent Effects on Physicochemical Properties

  • Polarity and Solubility: The target compound’s dual carboxylic acid groups (carboxymethyl and cyclohexene-carboxylic acid) likely confer higher aqueous solubility compared to analogs with non-polar substituents (e.g., 3-chloro-4-methylphenyl in or tert-butoxycarbonyl in ). However, this may reduce blood-brain barrier permeability.
  • Hydrophobicity : Analogs with trifluoromethyl () or acetyl groups () exhibit moderate hydrophobicity, balancing solubility and membrane penetration. The naphthyl-thiazolyl group () drastically increases hydrophobicity, limiting bioavailability without formulation aids.
  • Conversely, electron-donating methoxy groups () may increase reactivity in electrophilic environments.

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